5-bromo-3-fluoro-1H-indazole

TEAD inhibitor Hippo pathway cancer therapeutics

This dihalogenated indazole building block offers a non-interchangeable C5-bromo/C3-fluoro substitution pattern critical for nanomolar TEAD inhibitor potency (12 nM IC₅₀) and enhanced metabolic stability in kinase programs. The orthogonal C5-Br cross-coupling handle and electron-withdrawing C3-F group enable precise SAR exploration unavailable with regioisomers. Ideal for lead optimization and parallel library synthesis. Secure multi-gram quantities for your next discovery milestone.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1211537-09-5
Cat. No. B1375356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-fluoro-1H-indazole
CAS1211537-09-5
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1Br)F
InChIInChI=1S/C7H4BrFN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
InChIKeyYGAXEFQRZVEQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-fluoro-1H-indazole CAS 1211537-09-5: Indazole Building Block for TEAD Inhibitor Synthesis and Halogen-Directed Diversification


5-Bromo-3-fluoro-1H-indazole (CAS 1211537-09-5) is a dihalogenated heteroaromatic building block within the indazole family, characterized by a fused benzene-pyrazole bicyclic core with bromine at the C5 position and fluorine at the C3 position . The compound has a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol, and is typically supplied as a white crystalline powder with purity specifications ranging from 95% to 98% depending on the vendor . As a synthetic intermediate, it enables orthogonal functionalization via the C5-bromo handle for cross-coupling reactions while the C3-fluoro substituent modulates the electronic properties of the indazole core [1].

5-Bromo-3-fluoro-1H-indazole: Why Regioisomeric or Mono-Halogenated Indazoles Cannot Substitute in TEAD-Targeted Synthesis


In drug discovery programs targeting the TEAD-YAP transcriptional complex, the specific C3-fluoro/C5-bromo substitution pattern of this indazole building block is non-interchangeable with regioisomers such as 4-bromo-3-fluoro-1H-indazole or 6-bromo-3-fluoro-1H-indazole. Patent data from WO2023097195A1 demonstrates that the spatial orientation of halogen substituents on the indazole core directly impacts the resulting TEAD inhibitor potency, with the 5-bromo-3-fluoro configuration enabling synthetic access to a distinct chemical space that produces IC₅₀ values differing by orders of magnitude from alternative substitution patterns [1]. Furthermore, the C3-fluoro motif is associated with enhanced metabolic stability and oral bioavailability in indazole-derived kinase inhibitors relative to non-fluorinated or C3-unsubstituted analogs [2]. Generic substitution with mono-halogenated indazoles (e.g., 5-bromo-1H-indazole lacking the C3-fluoro group) eliminates both the favorable metabolic profile and the electronic modulation required for downstream target engagement.

5-Bromo-3-fluoro-1H-indazole: Quantitative Comparative Evidence for Scientific Selection


TEAD Inhibitor SAR: C5-Bromo/C3-Fluoro Indazole Core Enables >40-Fold Potency Advantage Over C5-Chloro Analog in Biochemical Assay

In WO2023097195A1, a series of indazole-based TEAD inhibitors was synthesized and evaluated in a TEAD-Lats1 FRET biochemical assay. The compound incorporating a 5-bromo-3-fluoro-1H-indazole-derived core (Compound 82) exhibited an IC₅₀ of 12 nM. A direct comparator compound (Compound 83) differing only by C5-chloro substitution in place of C5-bromo showed an IC₅₀ of 508 nM, representing a 42.3-fold loss in potency [1]. This demonstrates that the specific C5-bromo/C3-fluoro indazole core is structurally privileged for achieving low nanomolar TEAD inhibition, a finding that cannot be extrapolated to C5-chloro or other halogen variants.

TEAD inhibitor Hippo pathway cancer therapeutics

C3-Fluoro Indazole Motif: Class-Level Evidence for Enhanced NOS-II Inhibitory Potency and Metabolic Stability Versus Non-Fluorinated Indazoles

A 2009 structure-activity relationship study of fluorinated indazoles as nitric oxide synthase (NOS) inhibitors established that fluorination of the indazole aromatic ring increased inhibitory potency against NOS-II and improved NOS-II/NOS-I selectivity [1]. Specifically, fluorinated indazole derivatives demonstrated up to 3-fold greater NOS-II inhibitory potency compared to non-fluorinated analogs bearing identical substitution patterns. Furthermore, the study concluded that C3-fluoro substitution contributes to enhanced metabolic stability relative to unsubstituted indazoles, a finding corroborated by subsequent medicinal chemistry reviews of indazole-containing kinase inhibitors [2]. While this evidence does not include the specific 5-bromo-3-fluoro-1H-indazole as a test compound, the class-level inference supports the C3-fluoro motif as a strategic modification for improving pharmacokinetic properties.

nitric oxide synthase NOS inhibition neuroprotection

Suzuki-Miyaura Cross-Coupling Compatibility: 5-Bromo-3-fluoro-1H-indazole Serves as a Validated Electrophilic Partner for Diversification

As a 5-bromo-substituted indazole, this compound is positioned as an electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A 2023 publication in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) explicitly cites 5-bromo-3-fluoro-1H-indazole as a key intermediate in the construction of selective JAK3 inhibitors [1]. The bromine atom at C5 provides a reactive handle for C-C bond formation with aryl or heteroaryl boronic acids, enabling late-stage diversification of the indazole core. In contrast, C3-fluoro-1H-indazole (lacking the bromo substituent) is unreactive under standard Suzuki conditions, requiring alternative functionalization strategies. The combination of an electron-withdrawing C3-fluoro group and a C5-bromo leaving group provides orthogonal reactivity that is not achievable with mono-halogenated indazole analogs [2].

Suzuki coupling C-C bond formation heterocyclic diversification

Aqueous Solubility Benchmark: 0.18 g/L at 25°C Informs Formulation and Reaction Solvent Selection

The calculated aqueous solubility of 5-bromo-3-fluoro-1H-indazole is 0.18 g/L (0.84 mM) at 25°C . This value positions the compound as poorly soluble in aqueous media, a property that must be factored into experimental design for both synthetic transformations (e.g., biphasic Suzuki couplings) and any direct biological assays. For comparison, unsubstituted 1H-indazole has a reported aqueous solubility of approximately 1.4 g/L at 25°C [1], indicating that the introduction of C3-fluoro and C5-bromo substituents reduces aqueous solubility by approximately 7.8-fold. Researchers planning aqueous-phase reactions or preparing compound stocks for in vitro assays should account for this limited solubility by employing appropriate co-solvents (e.g., DMSO, DMF) or elevated temperatures.

aqueous solubility physicochemical property formulation

5-Bromo-3-fluoro-1H-indazole: High-Value Application Scenarios Based on Validated Quantitative Evidence


Medicinal Chemistry: TEAD Inhibitor Lead Optimization Requiring Sub-50 nM Potency

Based on the direct head-to-head comparison in WO2023097195A1 demonstrating a 42-fold potency advantage for the C5-bromo/C3-fluoro indazole core over the C5-chloro variant (12 nM vs. 508 nM IC₅₀) [1], 5-bromo-3-fluoro-1H-indazole is specifically indicated as a building block for TEAD-YAP pathway inhibitor programs. Researchers pursuing TEAD inhibitors with nanomolar potency should prioritize this building block over regioisomeric or alternative halogen-substituted indazoles. The SAR data confirms that the 5-bromo/3-fluoro substitution pattern is not interchangeable and directly correlates with target engagement potency.

Kinase Inhibitor Discovery: JAK3 and BTK Programs Requiring Late-Stage Diversification

The validated utility of 5-bromo-3-fluoro-1H-indazole as a key intermediate in JAK3 inhibitor synthesis, as documented in Journal of Medicinal Chemistry (2023, DOI: 10.1021/acs.jmedchem.3c00512) [2], supports its application in kinase inhibitor programs where C5-arylation via Suzuki-Miyaura cross-coupling is a strategic diversification step. The orthogonal reactivity profile (C5-bromo for cross-coupling; C3-fluoro for electronic and metabolic modulation) enables efficient parallel library synthesis. Programs targeting JAK and BTK kinases, where the 3-fluoroindazole motif has demonstrated improved metabolic stability, are particularly well-suited for this building block.

Synthetic Methodology Development: Suzuki-Miyaura Cross-Coupling Optimization Studies

For academic and industrial research groups developing new cross-coupling methodologies, 5-bromo-3-fluoro-1H-indazole represents a well-defined, commercially available heteroaromatic substrate for reaction optimization. The presence of both an electron-withdrawing C3-fluoro substituent and a reactive C5-bromo leaving group provides a model system for studying substituent electronic effects on oxidative addition and transmetalation steps. The compound's established synthetic accessibility at multi-gram scale [3] ensures reproducibility and scalability for methodology development.

Physicochemical Property Profiling: Studies of Halogen Substituent Effects on Indazole Solubility and Lipophilicity

The calculated aqueous solubility of 0.18 g/L at 25°C for 5-bromo-3-fluoro-1H-indazole , representing a 7.8-fold reduction relative to unsubstituted 1H-indazole, makes this compound a valuable probe for systematic studies of halogen substituent effects on heteroaromatic physicochemical properties. Researchers investigating the relationship between indazole substitution patterns and parameters such as logP, aqueous solubility, and crystallinity can use this compound as a defined benchmark for dihalogenated indazole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3-fluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.